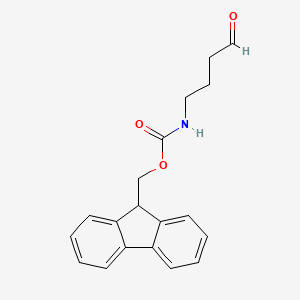
(9H-fluoren-9-yl)methyl (4-oxobutyl)carbamate
Descripción general
Descripción
(9H-fluoren-9-yl)methyl (4-oxobutyl)carbamate is a chemical compound with the molecular formula C19H19NO3. It is a derivative of fluorenylmethyl carbamate and is used in various scientific research applications. This compound is known for its unique structure, which includes a fluorenyl group and a carbamate linkage, making it a valuable tool in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl (4-oxobutyl)carbamate typically involves the reaction of 9-fluorenylmethanol with phosgene to form fluorenylmethyloxycarbonyl chloride. This intermediate is then reacted with 4-oxobutylamine under controlled conditions to yield the desired carbamate compound . The reaction conditions often include the use of an inert atmosphere and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as recrystallization and chromatography to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(9H-fluoren-9-yl)methyl (4-oxobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The fluorenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenylmethylamines.
Aplicaciones Científicas De Investigación
(9H-fluoren-9-yl)methyl (4-oxobutyl)carbamate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (9H-fluoren-9-yl)methyl (4-oxobutyl)carbamate involves its interaction with specific molecular targets. The fluorenyl group can interact with aromatic residues in proteins, while the carbamate linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(9H-fluoren-9-yl)methyl (2-hydroxyethyl)carbamate: Similar structure but with a hydroxyethyl group instead of an oxobutyl group.
(9H-fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate: Contains an ethoxyethyl group, providing different solubility and reactivity properties.
Uniqueness
(9H-fluoren-9-yl)methyl (4-oxobutyl)carbamate is unique due to its specific combination of the fluorenyl group and the oxobutyl carbamate linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H19NO3 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-(4-oxobutyl)carbamate |
InChI |
InChI=1S/C19H19NO3/c21-12-6-5-11-20-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,12,18H,5-6,11,13H2,(H,20,22) |
Clave InChI |
OKJAGGOJYOUOIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














